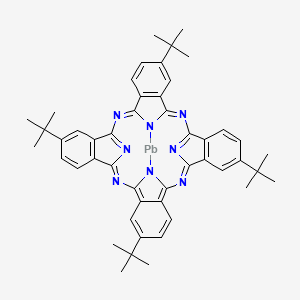
(Tetra-t-butylphthalocyaninato)lead(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Tetra-t-butylphthalocyaninato)lead(II) is a complex organometallic compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with a wide range of applications due to their unique chemical and physical properties. The incorporation of lead(II) into the phthalocyanine structure enhances its photophysical and photochemical properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Tetra-t-butylphthalocyaninato)lead(II) typically involves the reaction of lead(II) salts with tetra-t-butylphthalocyanine ligands. One common method is the cyclotetramerization of tetra-t-butylphthalonitrile in the presence of a lead(II) salt, such as lead(II) acetate, under high-temperature conditions. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or 1-chloronaphthalene, and a catalyst such as ammonium molybdate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of (Tetra-t-butylphthalocyaninato)lead(II) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Tetra-t-butylphthalocyaninato)lead(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert lead(II) to lead(0) or other lower oxidation states.
Substitution: The t-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead(IV) phthalocyanine derivatives, while reduction can produce lead(0) complexes.
科学研究应用
(Tetra-t-butylphthalocyaninato)lead(II) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stability and color properties.
作用机制
The mechanism of action of (Tetra-t-butylphthalocyaninato)lead(II) involves its interaction with molecular targets through its central lead(II) ion and the surrounding phthalocyanine ring. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS), which can induce cell death in cancer cells. The molecular pathways involved include the generation of singlet oxygen and other ROS that cause oxidative damage to cellular components.
相似化合物的比较
Similar Compounds
- (Tetra-t-butylphthalocyaninato)zinc(II)
- (Tetra-t-butylphthalocyaninato)copper(II)
- (Tetra-t-butylphthalocyaninato)nickel(II)
Comparison
(Tetra-t-butylphthalocyaninato)lead(II) is unique due to the presence of lead(II), which imparts distinct photophysical properties compared to its zinc, copper, and nickel counterparts. The lead(II) compound exhibits higher stability and different electronic characteristics, making it more suitable for specific applications such as photodynamic therapy and catalysis.
属性
分子式 |
C48H48N8Pb |
|---|---|
分子量 |
944 g/mol |
IUPAC 名称 |
4,13,22,31-tetratert-butyl-9,18,27,36,37,39,40,41-octaza-38λ2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene |
InChI |
InChI=1S/C48H48N8.Pb/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChI 键 |
XZLZYIBGFMWKLQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=C5C=C(C=CC5=C6N4[Pb]N7C(=NC2=N3)C8=C(C7=NC9=NC(=N6)C1=C9C=CC(=C1)C(C)(C)C)C=C(C=C8)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

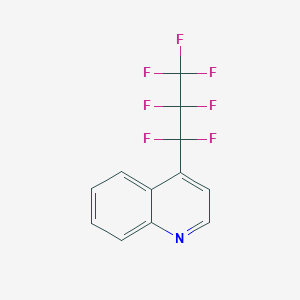
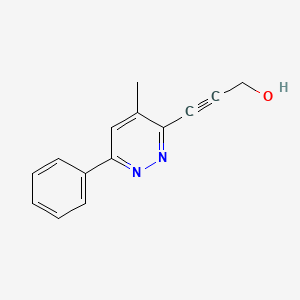

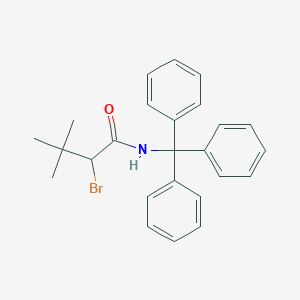
![Oxirane, 2-[difluoro(methylthio)methyl]-2-phenyl-](/img/structure/B12562701.png)
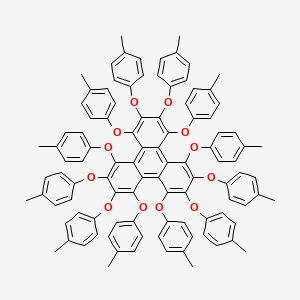
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
